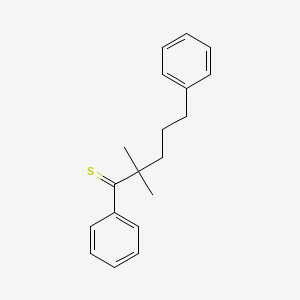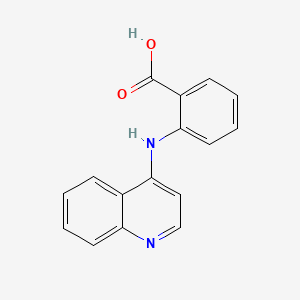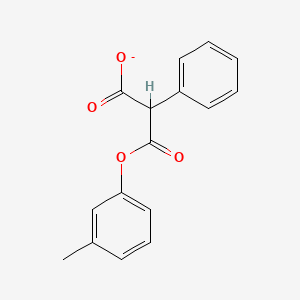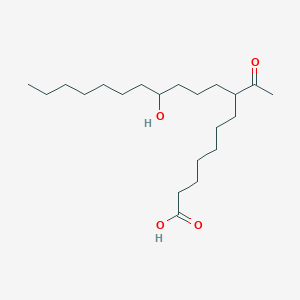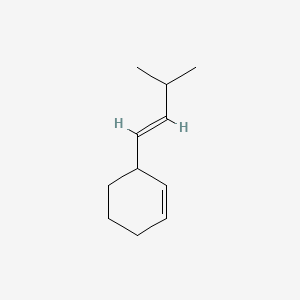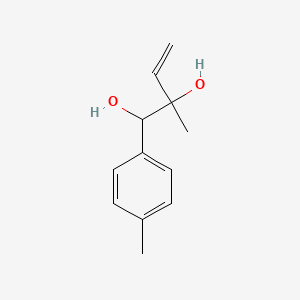![molecular formula C6H13NOS B14646391 N-[3-(Methylsulfanyl)propyl]acetamide CAS No. 54824-91-8](/img/structure/B14646391.png)
N-[3-(Methylsulfanyl)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Methylsulfanyl)propyl]acetamide is an organic compound belonging to the class of amides It is characterized by the presence of a methylsulfanyl group attached to a propyl chain, which is further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylsulfanyl)propyl]acetamide typically involves the reaction of 3-(methylsulfanyl)propylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired amide product. The general reaction scheme is as follows:
[ \text{3-(Methylsulfanyl)propylamine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as lead acetate, can enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Methylsulfanyl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted amides.
Aplicaciones Científicas De Investigación
N-[3-(Methylsulfanyl)propyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a sodium channel blocker.
Industry: Utilized in the production of surfactants and polyurethane foams with improved physical properties.
Mecanismo De Acción
The mechanism of action of N-[3-(Methylsulfanyl)propyl]acetamide involves its interaction with specific molecular targets. For instance, as a sodium channel blocker, it inhibits the flow of sodium ions through sodium channels, affecting cellular excitability and signal transmission. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Dimethylamino)propyl]acetamide: Similar structure but with a dimethylamino group instead of a methylsulfanyl group.
N-Propylacetamide: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
Uniqueness
N-[3-(Methylsulfanyl)propyl]acetamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
54824-91-8 |
|---|---|
Fórmula molecular |
C6H13NOS |
Peso molecular |
147.24 g/mol |
Nombre IUPAC |
N-(3-methylsulfanylpropyl)acetamide |
InChI |
InChI=1S/C6H13NOS/c1-6(8)7-4-3-5-9-2/h3-5H2,1-2H3,(H,7,8) |
Clave InChI |
ASPAYHQEPZPDPA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


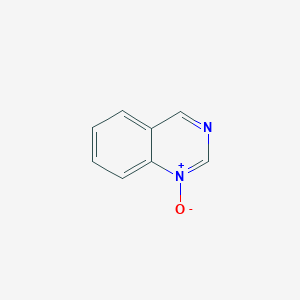
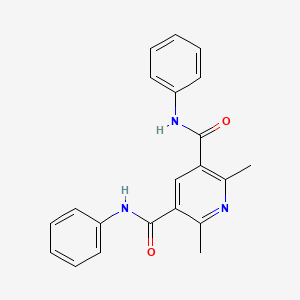
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole](/img/structure/B14646325.png)
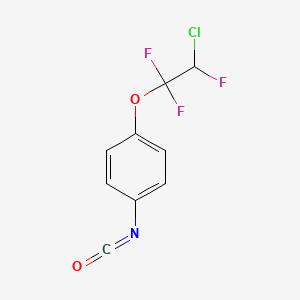
![2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14646336.png)
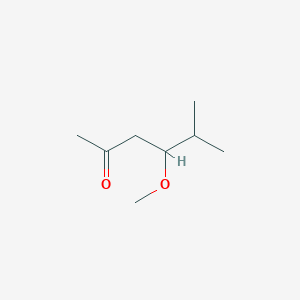
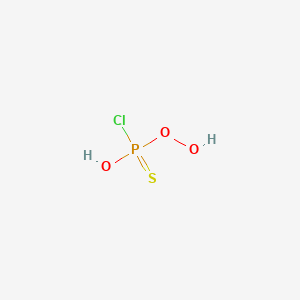
![Bicyclo[4.1.0]heptane, 7-methylene-](/img/structure/B14646353.png)
